1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine
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Overview
Description
1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE is a complex organic compound that features a unique combination of functional groups, including an ethoxybenzenesulfonyl group, a furan ring, an oxazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Ethoxybenzenesulfonyl Group: This step involves the sulfonylation of the aromatic ring using an appropriate sulfonyl chloride reagent under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a reductive amination reaction involving a suitable aldehyde and an amine.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative under mild oxidative conditions.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antibacterial and anticancer properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules, enabling the exploration of new chemical space.
Material Science: The unique combination of functional groups in this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are widely used in medicinal chemistry for their biological activity.
Oxazole Derivatives: Compounds containing the oxazole ring are known for their diverse chemical reactivity and applications in organic synthesis.
Furan Derivatives: Furan-containing compounds are explored for their potential in developing new materials and pharmaceuticals.
The uniqueness of 1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O5S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)sulfonyl-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C20H22N2O5S/c1-2-25-15-8-10-16(11-9-15)28(23,24)19-20(22-12-4-3-5-13-22)27-18(21-19)17-7-6-14-26-17/h6-11,14H,2-5,12-13H2,1H3 |
InChI Key |
BGGPBHFCIWECOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCCC4 |
Origin of Product |
United States |
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